molecular formula C9H6Cl2N2O B3111660 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol CAS No. 184684-32-0

1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol

Cat. No. B3111660
CAS RN: 184684-32-0
M. Wt: 229.06 g/mol
InChI Key: NBCPEMHOTAGCPR-UHFFFAOYSA-N
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Description

The compound “1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol” is a type of organic compound that contains a pyrazol-3-ol group attached to a 2,4-dichlorophenyl group . Pyrazol-3-ol is a type of heterocyclic compound that contains a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The 2,4-dichlorophenyl group is a type of aromatic group that contains a phenyl ring substituted with two chlorine atoms .


Molecular Structure Analysis

The molecular structure of “this compound” would likely involve a pyrazol-3-ol group attached to a 2,4-dichlorophenyl group. The exact structure would depend on the specific arrangement of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific molecular structure. For example, similar compounds, such as 2,4-dichlorophenol, have a molecular weight of 189.039 g/mol .

Scientific Research Applications

Synthesis and Anti-Inflammatory Effects

1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol is involved in the synthesis of novel 2-pyrazoline analogues which demonstrate potent anti-inflammatory effects. These analogues inhibit phospholipase A2, a key enzyme in the inflammatory cascade, suggesting their potential as nonsteroidal anti-inflammatory drugs. This is evidenced by studies where these compounds showed significant antimicrobial activities against various bacterial and fungal strains (Lokeshwari et al., 2017).

Pharmaceutical Development for Obesity

In the realm of pharmaceutical development, particularly for obesity, this compound derivatives have been studied. For instance, MK-5596, a compound derived from this chemical, acts as a novel cannabinoid-1 receptor inverse agonist. It shows promise in reducing body weight and food intake in animal models through a CB1R-mediated mechanism (Yan et al., 2010).

Structural Elucidation and Analysis

The structural properties of pyrazole derivatives, including those with this compound, have been a subject of research. Detailed studies involving crystallography and Hirshfeld surface analysis provide insights into the molecular and crystal structure, crucial for understanding their chemical behavior and potential applications (Naveen et al., 2018).

Innovative Synthesis Methods

Innovations in synthesis methods have also been explored. For instance, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates have been efficiently synthesized under ultrasound irradiation, demonstrating significant reduction in reaction times and improved yields. This highlights the evolving methodologies in chemical synthesis involving pyrazole compounds (Machado et al., 2011).

Antimicrobial and Antioxidant Properties

The derivatives of this compound have been investigated for their antimicrobial and antioxidant activities. Some compounds show potent effects against various microbial strains and demonstrate strong antioxidant activity compared to controls, indicating their potential in developing new antimicrobial and antioxidant agents (Chennapragada & Palagummi, 2018).

Future Directions

The future directions for research on “1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol” could involve further studies on its synthesis, properties, and potential applications. For example, similar compounds have been used as building blocks in organic synthesis .

properties

IUPAC Name

2-(2,4-dichlorophenyl)-1H-pyrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O/c10-6-1-2-8(7(11)5-6)13-4-3-9(14)12-13/h1-5H,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCPEMHOTAGCPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)N2C=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701222197
Record name 1-(2,4-Dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701222197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

184684-32-0
Record name 1-(2,4-Dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=184684-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-Dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701222197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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